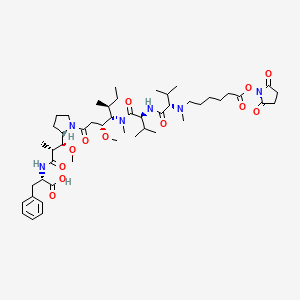

N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride: , commonly referred to as DORIE, is a cationic lipid used primarily in the field of gene delivery. This compound is known for its low cytotoxicity and high transfection efficiency, making it a valuable tool in molecular biology and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride involves the reaction of oleic acid with dimethylaminoethanol, followed by quaternization with methyl chloride. The reaction conditions typically include:

Temperature: 60-80°C

Solvent: Toluene or chloroform

Catalyst: Acidic or basic catalysts, depending on the specific reaction step

Industrial Production Methods: Industrial production of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Continuous flow reactors: for better control of reaction conditions

Purification steps: such as recrystallization or chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The oleic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bonds in the oleic acid moiety can be reduced to form saturated derivatives.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as thiols or amines under basic conditions

Major Products:

Oxidation: Epoxides, hydroxylated derivatives

Reduction: Saturated fatty acid derivatives

Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride has a wide range of applications in scientific research:

Gene Delivery: Used as a transfection reagent to deliver plasmid DNA into cells with high efficiency and low toxicity.

Drug Delivery: Employed in the formulation of liposomes for targeted drug delivery.

Biological Research: Utilized in studies involving gene expression, gene silencing, and gene editing.

Medical Research: Investigated for its potential in gene therapy and vaccine development.

Mechanism of Action

The mechanism by which 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride exerts its effects involves:

Molecular Targets: The compound interacts with the cell membrane, facilitating the entry of genetic material into the cell.

Pathways Involved: It forms complexes with DNA or RNA, which are then endocytosed by the cell. The lipid-DNA complex disrupts the endosomal membrane, releasing the genetic material into the cytoplasm where it can be expressed.

Comparison with Similar Compounds

1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride is compared with other cationic lipids such as:

1,2-Dioleoyl-3-dimethylammonium chloride (DODAC): Similar in structure but lacks the hydroxyethyl group, resulting in different transfection efficiencies and cytotoxicity profiles.

1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another cationic lipid used for gene delivery, but with a different head group, affecting its interaction with cell membranes and overall efficiency.

The uniqueness of 1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium chloride lies in its balance of low cytotoxicity and high transfection efficiency, making it a preferred choice for many gene delivery applications .

Properties

Molecular Formula |

C43H86BrNO3 |

|---|---|

Molecular Weight |

745.1 g/mol |

IUPAC Name |

2,3-bis[(Z)-octadec-9-enoxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C43H86NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-46-42-43(41-44(3,4)37-38-45)47-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,43,45H,5-18,23-42H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-; |

InChI Key |

OOGKYHLYXDOJPR-JDVCJPALSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCC/C=C\CCCCCCCC.[Br-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCC=CCCCCCCCC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)

![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)